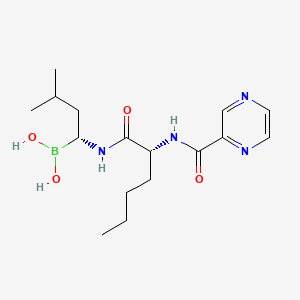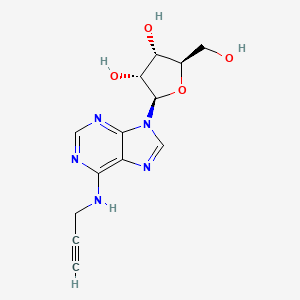
Hexaethylene glycol phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaethylene glycol phosphoramidite is a chemical compound widely used in the synthesis of oligonucleotides. It serves as a spacer phosphoramidite, providing a long hydrophilic linker that is essential for various biochemical applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and the spacing of biotin from oligonucleotide strands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexaethylene glycol phosphoramidite is synthesized through a multi-step process involving the reaction of hexaethylene glycol with phosphoramidite reagents. The typical synthetic route includes the following steps:
Activation of Hexaethylene Glycol: Hexaethylene glycol is first activated by reacting with a chlorophosphite reagent under anhydrous conditions.
Formation of Phosphoramidite: The activated hexaethylene glycol is then reacted with an amine, such as diisopropylamine, to form the phosphoramidite intermediate.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Hexaethylene glycol phosphoramidite primarily undergoes substitution reactions, where it reacts with nucleophiles to form phosphite triesters. These reactions are crucial in the synthesis of oligonucleotides.
Common Reagents and Conditions:
Reagents: Common reagents include chlorophosphite, diisopropylamine, and various nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. Solvents such as dichloromethane or acetonitrile are commonly used.
Major Products: The major products of these reactions are oligonucleotide chains with hexaethylene glycol spacers, which are used in various biochemical assays and diagnostic tools .
Applications De Recherche Scientifique
Hexaethylene glycol phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: In molecular biology, it is employed in the synthesis of probes for quantitative polymerase chain reaction, enabling the detection and quantification of specific DNA sequences.
Medicine: this compound-modified oligonucleotides are used in diagnostic assays for detecting genetic mutations and infectious diseases.
Industry: It is utilized in the production of custom oligonucleotides for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of hexaethylene glycol phosphoramidite involves its incorporation into oligonucleotide chains during synthesis. The compound acts as a linker, providing spatial separation between functional groups or labels and the oligonucleotide strand. This separation is crucial for the proper functioning of probes and other modified oligonucleotides in various assays. The hydrophilic nature of the hexaethylene glycol spacer enhances the solubility and stability of the modified oligonucleotides .
Comparaison Avec Des Composés Similaires
Hexaethylene glycol phosphoramidite is unique due to its long hydrophilic linker, which distinguishes it from other phosphoramidite reagents. Similar compounds include:
Tetraethylene Glycol Phosphoramidite: Provides a shorter linker, which may be less effective in certain applications.
Octaethylene Glycol Phosphoramidite: Offers a longer linker but may be more challenging to synthesize and purify.
Spacer Phosphoramidite 18: Another commonly used spacer with similar properties but different chain lengths and hydrophilicity.
This compound stands out for its balance of length and hydrophilicity, making it highly versatile for a wide range of applications in oligonucleotide synthesis and modification.
Propriétés
Formule moléculaire |
C42H61N2O10P |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
Clé InChI |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


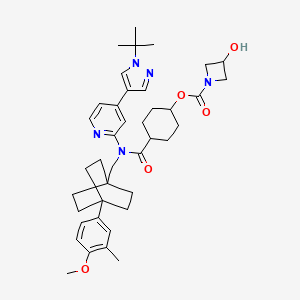
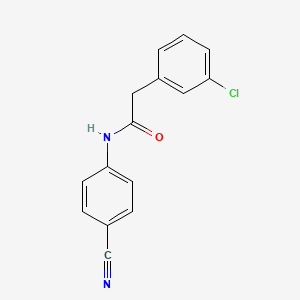
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
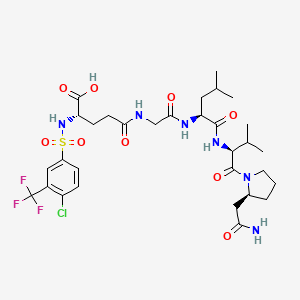
![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)
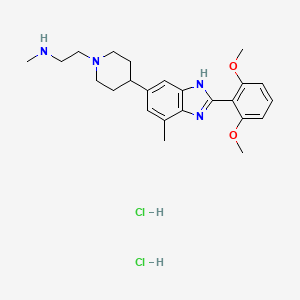
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
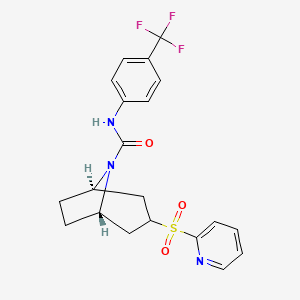
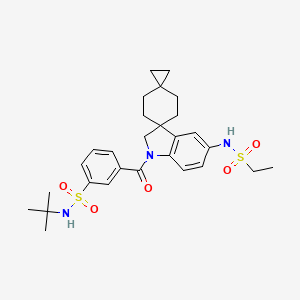
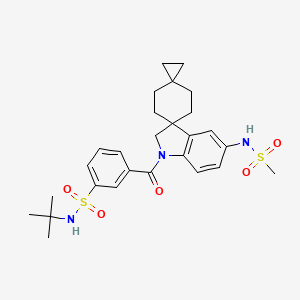
![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)
